molecular formula C9H15F2NO4 B13579552 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid

2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid

Cat. No.: B13579552
M. Wt: 239.22 g/mol
InChI Key: HGXCLAHPWUQUGT-UHFFFAOYSA-N
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Description

This compound features a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and two fluorine atoms at the 3-position of a butanoic acid backbone.

Properties

Molecular Formula

C9H15F2NO4

Molecular Weight

239.22 g/mol

IUPAC Name

3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5(6(13)14)9(4,10)11/h5H,1-4H3,(H,12,15)(H,13,14)

InChI Key

HGXCLAHPWUQUGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for mixing and temperature control is common.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized or coupled to other molecules.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Spirocyclic Analogs

Example Compounds :

  • 7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate (CAS 1419101-45-3)
  • 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (CAS 1363381-11-6)

Key Differences :

  • Structure: These analogs incorporate rigid spirocyclic frameworks (e.g., spiro[3.3]heptane), contrasting with the linear butanoic acid chain of the target compound. The spiro architecture imposes conformational constraints, which may enhance target selectivity or reduce off-target interactions .
  • Substituent Effects : The 7,7-difluoro substitution in the spiro system alters ring strain and electronic distribution compared to the 3,3-difluoro substitution in the linear compound. This could influence solubility and stability under physiological conditions.
  • Functional Groups : The trifluoroacetate salt (CAS 1419101-45-3) introduces ionizable properties, differing from the free carboxylic acid group in the target compound .

Bromophenyl-Substituted Analog

Example Compound: 3-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid (CAS 2148569-62-2)

Key Differences :

  • Substituent : A bromophenyl group replaces the 3,3-difluoro motif, significantly increasing molecular weight (∼277 g/mol vs. ∼237 g/mol for the target compound) and lipophilicity. This substitution may enhance membrane permeability but reduce aqueous solubility .

Aldehyde-Functionalized Analog

Example Compound: 2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride (Patent EP 4374877A2)

Key Differences :

  • Functional Group : The aldehyde moiety introduces electrophilic reactivity, unlike the carboxylic acid group in the target compound. This makes it suitable for Schiff base formation or conjugation reactions .
  • Backbone Structure: The benzaldehyde core with ether linkages diverges from the butanoic acid backbone, impacting polarity and hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Key Features Molecular Weight (g/mol)* Notable Properties
2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid Not provided Linear chain, Boc-protected, 3,3-difluoro ∼237 Moderate solubility, acid-labile Boc group
7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate 1419101-45-3 Spirocyclic, trifluoroacetate salt ∼287 High rigidity, ionic solubility
3-(3-Bromophenyl)-2-{[(Boc)amino}butanoic acid 2148569-62-2 Bromophenyl substituent ∼277 Lipophilic, bromine-mediated reactivity
2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde Not provided Aldehyde, ether linkages ∼358 Electrophilic, polar

*Molecular weights estimated based on structural formulas.

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